Paraoxon

Acetylcholinesterase inhibition In vitro toxicology Bioactivation bypass

Paraoxon (CAS 311-45-5, O,O-Diethyl O-(4-nitrophenyl) phosphate) is the active, bioactivated oxon metabolite of the insecticide parathion. As a potent organophosphate, its primary mechanism of action is the irreversible inhibition of serine hydrolases, particularly acetylcholinesterase (AChE), with IC50 values consistently reported in the low- to mid-nanomolar range.

Molecular Formula C10H14NO6P
Molecular Weight 275.19 g/mol
CAS No. 311-45-5
Cat. No. B1678428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParaoxon
CAS311-45-5
SynonymsDiethyl p Nitrophenyl Phosphate
Diethyl-p-Nitrophenyl Phosphate
E 600
E-600
E600
Fosfakol
Paraoxon
Phosphacol
Phosphate, Diethyl-p-Nitrophenyl
Molecular FormulaC10H14NO6P
Molecular Weight275.19 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3
InChIKeyWYMSBXTXOHUIGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble (NTP, 1992)
Freely soluble in ether and other organic solvents
In water, 3,640 mg/l at 20 °C.
3.64 mg/mL at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Paraoxon (CAS 311-45-5): A Core Organophosphate Oxon Metabolite for AChE Inhibition Research


Paraoxon (CAS 311-45-5, O,O-Diethyl O-(4-nitrophenyl) phosphate) is the active, bioactivated oxon metabolite of the insecticide parathion [1]. As a potent organophosphate, its primary mechanism of action is the irreversible inhibition of serine hydrolases, particularly acetylcholinesterase (AChE), with IC50 values consistently reported in the low- to mid-nanomolar range [1][2]. It is widely recognized as a prototypical organophosphate for studying cholinergic toxicity and enzyme inhibition kinetics.

Why Paraoxon Cannot Be Interchanged with Its Parent Compound, Parathion, or Methyl-Paraoxon


Despite their structural similarities, in-class organophosphates exhibit vastly different potencies and metabolic fates. Directly substituting paraoxon with its parent compound, parathion, or its close analog, methyl-paraoxon, introduces significant experimental variability and can lead to inaccurate conclusions. Parathion requires metabolic bioactivation via cytochrome P450 enzymes (CYP3A4/3A5) to paraoxon to exert its anticholinesterase effect [1], resulting in potency differences of up to four orders of magnitude in vitro [2]. Even among closely related oxon metabolites, substitution is problematic: paraoxon and methyl-paraoxon show distinct differences in enzyme inhibition potency [3], aging kinetics, and susceptibility to spontaneous reactivation [4], which are critical for studies on toxicity and antidote efficacy. The following evidence quantifies these key differentiators to inform precise scientific selection.

Quantitative Differentiators for Paraoxon (CAS 311-45-5) in Procurement and Experimental Design


Paraoxon Exhibits 9,550-Fold Higher Potency than its Parent Compound, Parathion, in AChE Inhibition

Paraoxon, the active metabolite, directly inhibits AChE with an I50 value of 0.08 µg/L in vitro, whereas its parent compound, parathion, requires metabolic activation and shows an I50 value of 764 µg/L [1]. This represents a 9,550-fold difference in potency under the same assay conditions.

Acetylcholinesterase inhibition In vitro toxicology Bioactivation bypass

Paraoxon Is a More Potent Inhibitor of Human Butyrylcholinesterase (BChE) Than Parathion

In studies with purified human plasma butyrylcholinesterase (HuBChE), paraoxon exhibited an IC50 of 2.8 ± 0.8 µM, while its parent compound, parathion, showed an IC50 of 22 ± 2 µM [1]. This quantifies a 7.9-fold increase in inhibitory potency against this important bioscavenger enzyme.

Butyrylcholinesterase inhibition Enzyme kinetics Bioscavenger research

Paraoxon Demonstrates Slightly Superior Potency Over Methyl-Paraoxon Against AChE

A comparative study of inhibition kinetics using human erythrocyte and rat brain AChE found that methyl-paraoxon was slightly less potent than paraoxon [1]. While the difference is less pronounced than with parathion, paraoxon (ethyl analog) consistently demonstrates marginally higher inhibitory potency compared to its methyl analog across multiple enzyme sources.

AChE inhibition kinetics Structure-activity relationship Nerve agent surrogate

Paraoxon and Parathion Exhibit Similar High Hydrolytic Stability at Physiological pH

Despite its vastly greater toxicity, paraoxon exhibits hydrolytic stability comparable to its parent compound, parathion, under physiological conditions. At 20 °C and pH 7.4, parathion has a hydrolytic half-life of 108 days, while its toxic metabolite, paraoxon, has a similar half-life of 144 days [1].

Hydrolytic stability Environmental persistence Toxicology

Paraoxon Is a More Potent Inhibitor of Human Carboxylesterases (CES1, CES2) Than Methyl-Paraoxon

In studies with recombinant human carboxylesterases (CES1 and CES2) and monoacylglycerol lipase (MGL), the potency of inhibition followed a consistent rank order: chlorpyrifos oxon > paraoxon > methyl paraoxon [1]. Paraoxon demonstrated a significantly greater inhibitory effect (p < 0.001) on these key metabolic enzymes compared to its methyl analog.

Carboxylesterase inhibition Off-target effects Detoxification

Optimal Use Cases for Paraoxon (311-45-5) Based on Comparative Evidence


In Vitro AChE Inhibition Studies Requiring Direct, High-Potency Activity

Paraoxon is the ideal compound for in vitro acetylcholinesterase (AChE) inhibition studies where the goal is to assess direct enzyme inactivation without the confounding variable of metabolic activation. As demonstrated by a 9,550-fold greater I50 value compared to its parent compound, parathion, paraoxon ensures consistent and predictable inhibitory responses across diverse in vitro systems, from purified enzymes to cell lysates [1]. This is critical for reliable dose-response curve generation and kinetic analysis.

Bioscavenger Research for Organophosphate Sequestration and Detoxification

For studies focused on the role of human butyrylcholinesterase (HuBChE) and other esterases as endogenous bioscavengers of organophosphates, paraoxon is the preferred model inhibitor. Its 7.9-fold greater potency against HuBChE compared to parathion [1] makes it a more sensitive and relevant probe for evaluating enzyme kinetics, inhibition mechanisms, and the efficacy of potential therapeutic scavengers or reactivators.

Long-Term Toxicology and Environmental Fate Studies

The high hydrolytic stability of paraoxon, with a half-life of 144 days at pH 7.4 [1], makes it a suitable choice for long-term toxicology studies in both in vitro cell culture models and in vivo animal experiments. This stability ensures that the test compound's concentration remains constant over the exposure period, simplifying data interpretation. Furthermore, this stability is relevant for environmental fate studies modeling the persistence of toxic oxon metabolites in aquatic systems.

Investigating Off-Target Enzyme Inhibition (e.g., Carboxylesterases)

When investigating the broader serine hydrolase inhibition profile of organophosphates, paraoxon is the more potent and relevant choice for probing off-target effects on enzymes like carboxylesterases (CES1, CES2) and monoacylglycerol lipase (MGL) [1]. Its significantly greater inhibitory potency (p < 0.001) compared to methyl-paraoxon [1] makes it a more robust tool for identifying and characterizing these interactions, which are important for understanding overall toxicity and potential drug interactions.

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